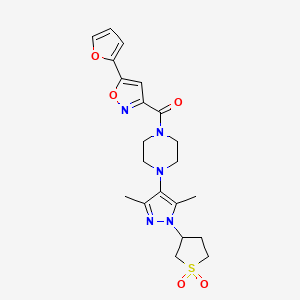

![molecular formula C7H5N3O2 B2947423 3H-imidazo[4,5-c]pyridine-2-carboxylic acid CAS No. 91996-99-5](/img/structure/B2947423.png)

3H-imidazo[4,5-c]pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3H-imidazo[4,5-c]pyridine-2-carboxylic acid is a compound that belongs to the imidazopyridine class . This class of compounds is known for their structural resemblance to purines and their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .

Synthesis Analysis

Imidazopyridines can be synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .Molecular Structure Analysis

The molecular structure of this compound is characterized by an imidazole ring fused with a pyridine moiety . This structural feature is common among imidazopyridines, which also include various isomeric forms like imidazo[4,5-b]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis

The conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine, which occurs only under acidic conditions, can be considered a new version of Dimroth rearrangement involving the cleavage of a C–N bond and the formation of a C–C bond .Applications De Recherche Scientifique

Synthesis and Characterization

- The 3H-imidazo[4,5-b]pyridine derivative was formed in a study involving the reaction of acid chloride with 2,3-diaminopyridine and base in benzene, demonstrating its potential in complex organic synthesis (Yıldırım et al., 2005).

- Another research reported the synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids through a novel approach, highlighting the compound's versatility in the formation of complex organic structures (Tverdiy et al., 2016).

Fluorescent Properties

- Research has been conducted on the direct alkenylation of 3H-imidazo[4,5-b]pyridine, demonstrating its potential in creating compounds with fluorescent properties and solvatofluorochromic behavior (Baladi et al., 2016).

Automated Synthesis

- The first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines was developed, representing a significant advance in automated synthesis methods (Herath et al., 2010).

Catalytic Applications

- A study described the electrochemical oxidative C3 acyloxylation of imidazo[1,2-a]pyridines, showcasing the compound's application in catalytic processes and functional group manipulation (Yuan et al., 2021).

Heterocyclic Carbenes

- The imidazo[1,5-a]pyridine skeleton was used as a platform for generating stable N-heterocyclic carbenes, highlighting its significance in the field of organometallic chemistry (Alcarazo et al., 2005).

Antimicrobial Properties

- Imidazo[4,5-c]pyridine derivatives were synthesized and displayed promising antimicrobial activity, underscoring their potential in medicinal chemistry (Jose et al., 2014).

Mécanisme D'action

Target of Action

They have been found to play a crucial role in numerous disease conditions . For instance, they have shown bioactivity as GABA A receptor positive allosteric modulators .

Mode of Action

Imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Biochemical Pathways

Imidazopyridines have been found to affect various biochemical pathways. For example, they have been reported to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This suggests that they may have a role in regulating immune responses, inflammation, and cell survival.

Pharmacokinetics

Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazopyridines have been found to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

Orientations Futures

Imidazopyridines have been found to have potential therapeutic significance, and their ability to influence many cellular pathways makes them promising candidates for future research . The development of new preparative methods for the synthesis of imidazopyridines using various catalysts has been described, which could pave the way for the discovery of new compounds and therapeutic applications .

Propriétés

IUPAC Name |

3H-imidazo[4,5-c]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQWXHKKUWYNEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]benzamide](/img/structure/B2947341.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2947344.png)

![Ethyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2947345.png)

![5-fluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2947350.png)

![1-{4-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2947351.png)

![2-[2-(2,3,5,6-tetramethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2947352.png)

![methyl 2-(6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-amido)benzoate](/img/structure/B2947354.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2947355.png)

![(2Z)-2-amino-3-[(E)-[(3-phenoxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2947356.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2947362.png)